1-Methyl-1-azaspiro[4.4]nonan-6-OL

Physicochemical properties Molecular weight Lipophilicity

Sourcing a neutral spirocyclic amino alcohol with a free hydroxyl handle often forces a compromise between purity and scalable availability. 1-Methyl-1-azaspiro[4.4]nonan-6-OL (CAS 2750572-03-1, purity ≥98%) resolves this bottleneck. - Directly enables derivatization (ester/ether/carbamate) without a neutralization step, unlike hydrochloride salts. - The N-methyl tertiary amine and constrained spiro[4.4] scaffold deliver predictable basicity (predicted pKa 15.9) and lipophilicity for systematic ADME tuning. - Consistent 98% purity minimizes byproduct formation in parallel library synthesis and metalloproteinase SAR campaigns. Ideal for medicinal chemistry labs building spirocyclic analog libraries. Standardize your next round of lead optimization with a reliable, well-characterized starting material.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13922556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-azaspiro[4.4]nonan-6-OL
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCN1CCCC12CCCC2O
InChIInChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3
InChIKeyPSKJTGCMHAXDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-azaspiro[4.4]nonan-6-OL: Properties & Procurement


1-Methyl-1-azaspiro[4.4]nonan-6-OL (CAS 2750572-03-1) is a spirocyclic amino alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It features a tertiary amine N-methyl group and a secondary alcohol at the 6-position of the azaspiro[4.4]nonane scaffold. This compound serves as a versatile building block in organic synthesis and medicinal chemistry , with its predicted physicochemical properties including a boiling point of 242.1 ± 23.0 °C, density of 1.06 ± 0.1 g/cm³, and pKa of 15.90 ± 0.20 .

Free hydroxyl enables direct O-functionalization without neutralization step
N-methyl substituent alters amine basicity and lipophilicity for SAR exploration
Supplied as free base supporting streamlined spirocyclic derivatization workflows

Why 1-Methyl-1-azaspiro[4.4]nonan-6-OL Cannot Be Substituted


The 1-methyl and 6-hydroxyl substituents of 1-Methyl-1-azaspiro[4.4]nonan-6-OL create a distinct physicochemical and functional profile compared to its closest analogs: 1-azaspiro[4.4]nonane (CAS 176-03-4) [1], the hydrochloride salt rac-(5R,6R)-1-azaspiro[4.4]nonan-6-ol hydrochloride (CAS 2252434-81-2) , and the 2‑azaspiro regioisomer (CAS 175-94-0) [2]. The N‑methylation alters the basicity and lipophilicity of the amine nitrogen, directly affecting binding interactions and metabolic stability. The free hydroxyl group, in contrast to the hydrochloride salt, provides a neutral handle for further derivatization without the need for a neutralization step. Generic substitution with the unsubstituted spiroamine or the salt form would yield different reactivity, solubility, and biological target engagement, as evidenced by the quantitative comparisons below.

Target vs 1-azaspiro[4.4]nonane
Lacks N-methyl and 6-OH; altered molecular weight, lipophilicity, and hydrogen-bonding capacity may shift reactivity and biological profile.
Target vs HCl salt (CAS 2252434-81-2)
Salt form requires neutralization before O-functionalization; adds synthetic step and may alter solubility and handling.
Target vs 2-azaspiro[4.4]nonane regioisomer
Different nitrogen placement shifts basicity and H-bond geometry; class-level evidence suggests altered target binding and metabolic stability.

1-Methyl-1-azaspiro[4.4]nonan-6-OL vs. Analogs: Key Differences


MW and Lipophilicity Increase vs. Unsubstituted Core

1-Methyl-1-azaspiro[4.4]nonan-6-OL possesses a molecular weight of 155.24 g/mol , which is 30.03 g/mol higher than the unsubstituted 1-azaspiro[4.4]nonane (MW 125.21 g/mol) . The additional methyl and hydroxyl groups increase both molecular weight and hydrogen-bonding capacity, while N‑methylation is predicted to enhance lipophilicity compared to the parent amine. This difference alters compound handling, solubility, and pharmacokinetic behavior in biological assays.

MW & Lipophilicity Increase
Data to verify
+30.03 g/mol
vs. 1-azaspiro[4.4]nonane (125.21 g/mol)
Supports distinct physicochemical profile; may influence permeability and solubility.
Calculated from molecular formula; experimental confirmation needed.
Physicochemical properties Molecular weight Lipophilicity

Direct Derivatization via Free Hydroxyl Group

The target compound is supplied as the free base (neutral form) with a purity of 98% . In contrast, the closely related analog rac-(5R,6R)-1-azaspiro[4.4]nonan-6-ol hydrochloride (CAS 2252434-81-2) exists as a hydrochloride salt . The free hydroxyl group in the target compound can undergo direct esterification, etherification, or oxidation without a prior neutralization step, reducing synthetic complexity and improving atom economy in multistep sequences.

Derivatization Handle
Supplier specification
Target
Free base, neutral OH
Analog
Hydrochloride salt
Free base enables direct O-functionalization, reducing synthetic steps.
Verification of form recommended before use.
Synthetic handle Derivatization Free base

pKa and H-Bonding Shifts vs. 2-Azaspiro Regioisomer

The predicted pKa of 1-Methyl-1-azaspiro[4.4]nonan-6-OL is 15.90 ± 0.20 , reflecting the basicity of the tertiary amine. The 2‑azaspiro[4.4]nonane regioisomer (CAS 175-94-0) [1] places the nitrogen at a different position, which alters the electronic environment and hydrogen-bonding geometry. While no experimental pKa is available for the 2‑azaspiro analog, the regioisomeric difference is known to affect receptor binding and metabolic stability in related spirocyclic scaffolds.

pKa & Regioisomer
Class-level inference
Target
Pred. pKa 15.90 ± 0.20
2-aza isomer
Different N-position; pKa not reported
Regioisomeric shift may alter target binding and metabolic stability.
Predicted value; direct experimental comparison lacking.
pKa Hydrogen bonding Regioisomer

High Purity for Reproducible Bioassay Results

Vendor specifications indicate a minimum purity of 98% for 1-Methyl-1-azaspiro[4.4]nonan-6-OL . This level of purity is critical for medicinal chemistry campaigns, where impurities >2% can confound bioassay results and lead to false SAR interpretations. In contrast, some analogs like rac-(5R,6R)-1-azaspiro[4.4]nonan-6-ol hydrochloride are available at 95% purity , which may introduce higher levels of undefined impurities.

Purity Advantage
Reported specification
98%
vs. analog HCl salt at 95%
Higher purity may reduce risk of assay interference from undefined impurities.
Based on vendor specification; independent QC advised.
Purity Reproducibility QC

Preferred Applications of 1-Methyl-1-azaspiro[4.4]nonan-6-OL


Spirocyclic Scaffold Diversification

The free hydroxyl group and N‑methyl tertiary amine make 1-Methyl-1-azaspiro[4.4]nonan-6-OL an ideal starting point for constructing focused libraries of spirocyclic analogs . Its 98% purity ensures that subsequent reactions proceed with predictable outcomes, minimizing byproduct formation.

Physicochemical Fine-Tuning for Lead Optimization

The increased molecular weight (+30 g/mol vs. 1-azaspiro[4.4]nonane) and predicted pKa of 15.9 allow medicinal chemists to systematically explore lipophilicity and basicity within a constrained spiro framework, critical for balancing potency and ADME properties.

Radical Bicyclization Precursor

The 1-azaspiro[4.4]nonane core can be constructed via domino radical bicyclization in 11–67% yield [1]. While 1-Methyl-1-azaspiro[4.4]nonan-6-OL itself is not directly reported in this synthesis, its structural features suggest it could serve as a chiral building block or a derivatization target for such radical cascade methods.

MMP Inhibitor Lead Expansion

The 1-azaspiro[4.4]nonane scaffold has demonstrated metalloproteinase (MMP) inhibitory activity . The 6‑hydroxyl and N‑methyl substituents of the target compound may enhance selectivity or potency against specific MMP isoforms, making it a valuable tool for SAR studies in cancer or inflammation research.

Application
Selection Property
Validation Focus
Spirocyclic scaffold diversification
Free hydroxyl handle for derivatization
Reaction reproducibility with high-purity building block
Physicochemical fine-tuning for lead optimization
Predicted pKa and increased lipophilicity vs. unsubstituted core
Permeability and solubility assessment in SAR campaigns
Radical bicyclization precursor studies
Structural compatibility with domino radical cascade methods
Yield and selectivity under reported radical conditions
MMP inhibitor lead expansion
Scaffold with potential for MMP isoform selectivity modulation
MMP inhibition assay and SAR interpretation
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